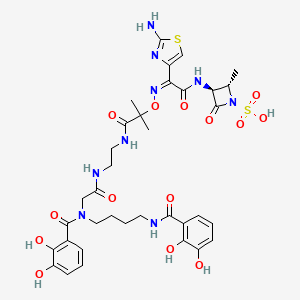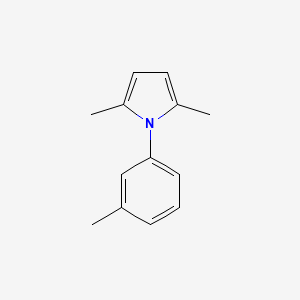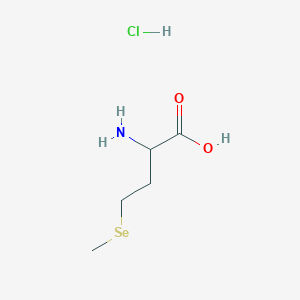![molecular formula C92H120N24O26S B14755309 (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, indole moieties, and phenyl rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Peptide Coupling Reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form amide bonds.
Protecting Group Strategies: Employing protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to protect reactive functional groups during intermediate steps.
Chiral Catalysts: Using chiral catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesizers and automated systems to handle the complex sequence of reactions. The use of high-performance liquid chromatography (HPLC) would be essential for purifying the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (sodium borohydride).
Substitution: The indole and phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).
Substitution: Halogens (Br2, Cl2) in the presence of Lewis acids like AlCl3.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid
- This compound
Uniqueness
This compound is unique due to its highly complex structure, which includes multiple chiral centers, hydroxyl groups, indole moieties, and phenyl rings. This complexity allows for a wide range of interactions with biological molecules, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C92H120N24O26S |
|---|---|
Molekulargewicht |
2010.1 g/mol |
IUPAC-Name |
(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid |
InChI |
InChI=1S/C92H120N24O26S/c1-44(2)74-87(138)109-62(31-47-17-23-52(120)24-18-47)81(132)108-66(36-71(93)124)85(136)114-75(45(3)118)88(139)105-60(16-10-30-99-92(96)97)80(131)110-68(41-117)78(129)102-40-72(125)103-64(34-50-38-100-57-13-7-5-11-55(50)57)82(133)104-59(15-9-29-98-91(94)95)79(130)107-65(35-51-39-101-58-14-8-6-12-56(51)58)83(134)106-63(32-48-19-25-53(121)26-20-48)84(135)113-76(46(4)119)89(140)111-69(90(141)142)42-143-43-70(123)77(128)61(37-73(126)127)115-116-67(86(137)112-74)33-49-21-27-54(122)28-22-49/h5-8,11-14,17-28,38-39,44-46,59-69,74-76,100-101,115-122H,9-10,15-16,29-37,40-43H2,1-4H3,(H2,93,124)(H,102,129)(H,103,125)(H,104,133)(H,105,139)(H,106,134)(H,107,130)(H,108,132)(H,109,138)(H,110,131)(H,111,140)(H,112,137)(H,113,135)(H,114,136)(H,126,127)(H,141,142)(H4,94,95,98)(H4,96,97,99)/t45-,46-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-/m0/s1 |
InChI-Schlüssel |
LHXZPGSWUKPLEX-BAKGJXLISA-N |
Isomerische SMILES |
C[C@@H]([C@H]1C(=O)N[C@@H](CSCC(=O)C(=O)[C@@H](NN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CNC4=CC=CC=C43)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CO)CCCNC(=N)N)[C@H](C)O)CC(=O)N)CC7=CC=C(C=C7)O)C(C)C)CC8=CC=C(C=C8)O)CC(=O)O)C(=O)O)O |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)C(=O)C(NNC(C(=O)N1)CC2=CC=C(C=C2)O)CC(=O)O)C(=O)O)C(C)O)CC3=CC=C(C=C3)O)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CNC7=CC=CC=C76)CO)CCCNC(=N)N)C(C)O)CC(=O)N)CC8=CC=C(C=C8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




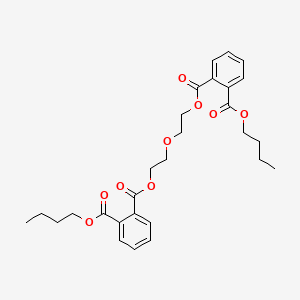
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
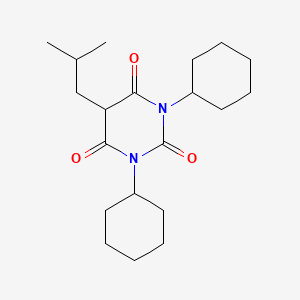
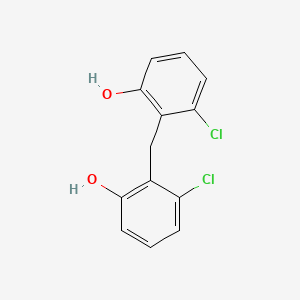
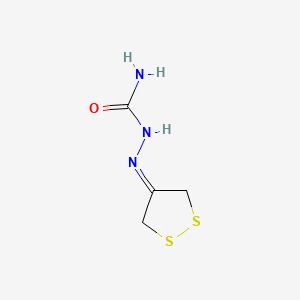
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)

